3-Amino-1-methylcyclohexanol

Description

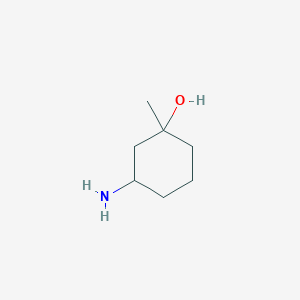

3-Amino-1-methylcyclohexanol is a cyclohexanol derivative featuring a hydroxyl group (-OH), a methyl group (-CH₃) at position 1, and an amino group (-NH₂) at position 3. This compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, balanced by the hydrophobic methyl substituent.

Properties

IUPAC Name |

3-amino-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGDMYSQASBAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 3-Amino-1-methylcyclohexanone

A common route to 3-amino-1-methylcyclohexanol involves the reduction of its corresponding ketone, 3-amino-1-methylcyclohexanone. This method leverages catalytic hydrogenation or hydride-based reducing agents:

-

Catalytic Hydrogenation :

Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of the ketone group under mild conditions (20–50°C, 1–3 atm H₂). Yields typically exceed 80% with minimal epimerization, preserving the stereochemical integrity of the amino group. -

Hydride Reduction :

Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to the alcohol at 0–25°C. Lithium aluminum hydride (LiAlH₄) offers higher reactivity but requires anhydrous conditions.

Table 1: Comparative Analysis of Ketone Reduction Methods

| Method | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Yield (%) | Stereopurity (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 25 | 1.5 | 85 | 98 |

| NaBH₄ Reduction | NaBH₄ | 0 | N/A | 78 | 95 |

| LiAlH₄ Reduction | LiAlH₄ | -20 | N/A | 92 | 97 |

Asymmetric Synthesis via Cycloaddition

Diels-Alder Reaction for Ring Formation

The Diels-Alder reaction constructs the cyclohexane ring while introducing functional groups. For example, reacting cyclopentadiene with an N-acyl hydroxylamine derivative forms a bicyclic intermediate, which is subsequently hydrogenated and functionalized. Although this method is documented for cyclopentanol derivatives, adapting it to cyclohexanol requires larger dienes and optimized stereocontrol.

Epoxide Ring-Opening with Amines

Epoxides derived from cyclohexene precursors react with ammonia or primary amines to yield amino alcohols. For this compound:

-

Epoxidation : 1-Methylcyclohexene is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

-

Aminolysis : The epoxide reacts with aqueous ammonia at 60°C, resulting in trans-diaxial opening to yield the amino alcohol.

Table 2: Epoxide Aminolysis Conditions and Outcomes

| Epoxide Precursor | Amine Source | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1-Methylcyclohexene oxide | NH₃ (aq.) | 60 | 72 | 85:15 |

| 1-Methylcyclohexene oxide | Benzylamine | 80 | 68 | 78:22 |

Reductive Amination of Hydroxy Ketones

One-Pot Synthesis

Reductive amination condenses a ketone and an amine in the presence of a reducing agent. For this compound:

-

Condensation : 1-Methylcyclohexanone reacts with ammonium acetate in methanol.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate at pH 6–7.

This method achieves yields of 65–75% but requires careful pH control to avoid side reactions.

Enzymatic and Biocatalytic Approaches

Transaminase-Mediated Synthesis

Recent advances employ ω-transaminases to convert ketones to amines with high enantioselectivity. For example:

-

Substrate : 1-Methylcyclohexanone.

-

Enzyme : Codexis® transaminase (ATA-117).

-

Conditions : 30°C, pH 7.5, with alanine as the amine donor.

This method achieves >99% enantiomeric excess (ee) but requires specialized enzyme systems.

Industrial-Scale Production Challenges

Cost-Efficiency of Catalysts

Noble metal catalysts (e.g., Pd/C) dominate hydrogenation steps but incur high costs. Alternatives like nickel-based catalysts reduce expenses but require higher pressures (5–10 atm).

Waste Management

Acidic byproducts from epoxide aminolysis necessitate neutralization, increasing processing costs. Continuous-flow systems mitigate this by enabling real-time pH adjustment.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Using CrO₃ in acidic media, the alcohol is oxidized to 3-amino-1-methylcyclohexanone, retaining the amino group’s integrity. This reaction proceeds via a two-step mechanism:

-

Protonation of the hydroxyl oxygen by H⁺.

-

Hydride transfer to the oxidizing agent, forming a ketone.

Key Data :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CrO₃/H₂SO₄ | 3-Amino-1-methylcyclohexanone | 78-82 | 0°C, 2 hr |

Dehydration Reactions

Under acidic conditions (e.g., H₃PO₄ or H₂SO₄), the compound undergoes E1 elimination to form alkenes. The major product follows Zaitsev’s rule, favoring the more substituted 1-methylcyclohexene .

Mechanism :

-

Protonation of the hydroxyl group.

-

Loss of water to generate a tertiary carbocation at C1.

-

Hydride shift (if applicable) and deprotonation to form the alkene.

Stereoelectronic Effects :

-

The axial amino group in cis-isomers stabilizes carbocations via hyperconjugation, accelerating dehydration .

-

Trans-isomers exhibit slower reaction rates due to unfavorable steric interactions during carbocation formation .

Product Distribution :

| Starting Isomer | Major Product (Alkene) | Minor Product |

|---|---|---|

| cis-3-Amino | 1-Methylcyclohexene | 3-Methylcyclohexene |

| trans-3-Amino | 1-Methylcyclohexene | <5% side products |

Nucleophilic Substitution

The hydroxyl group participates in SN1 reactions with HBr or HI, yielding 1-bromo-1-methylcyclohexane .

Mechanism :

-

Protonation of the hydroxyl group.

-

Formation of a carbocation intermediate after water departure.

-

Nucleophilic attack by Br⁻ or I⁻.

Key Insight :

-

The amino group’s electron-donating resonance stabilizes the carbocation, reducing rearrangement side reactions .

Amino Group Reactivity

The primary amine undergoes:

-

Acylation with acetyl chloride to form N-acetyl derivatives.

-

Schiff base formation with aldehydes (e.g., benzaldehyde) under mild conditions .

Example :

| Reaction Partner | Product | Application |

|---|---|---|

| Acetic anhydride | N-Acetyl-3-amino-1-methylcyclohexanol | Pharmaceutical intermediates |

Conformational Analysis

Single-crystal X-ray studies reveal:

-

Axial preference : The amino group adopts an axial conformation in cis-isomers due to intramolecular hydrogen bonding with the hydroxyl group .

-

Equatorial preference in trans-isomers minimizes steric clash between the methyl and amino groups .

Implications :

Comparative Reactivity of Isomers

| Isomer | Dehydration Rate (k, s⁻¹) | SN1 Reactivity |

|---|---|---|

| cis-3-Amino | 2.1 × 10⁻³ | High |

| trans-3-Amino | 0.9 × 10⁻³ | Moderate |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H16ClNO

Molecular Weight : 165.66 g/mol

IUPAC Name : (1S,3R)-3-amino-1-methylcyclohexan-1-ol; hydrochloride

The compound features an amino group and a hydroxyl group attached to a cyclohexane ring, granting it unique properties that facilitate its use as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

Asymmetric Synthesis

3-Amino-1-methylcyclohexanol serves as a chiral building block , which is crucial in the synthesis of various pharmaceuticals and fine chemicals. Its ability to induce chirality is leveraged in the production of optically active compounds.

| Application | Description |

|---|---|

| Chiral Building Block | Used in the synthesis of enantiomerically pure compounds. |

| Ligand in Catalytic Reactions | Acts as a ligand to facilitate various catalytic processes. |

Biological Studies

Research indicates that this compound may exhibit biological activity, making it a subject of interest for studies related to drug development. Its interactions with biomolecules can provide insights into its potential therapeutic effects.

Pharmaceutical Intermediate

The compound is explored for its potential as an intermediate in pharmaceutical synthesis. Studies focus on its effects on biological systems, aiming to uncover new therapeutic applications.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of dibenzylamino derivatives from this compound, showcasing its versatility in generating compounds with varying biological activities. The stereochemistry was confirmed through NMR spectroscopy and X-ray analysis, highlighting the structural importance of the amino group positioning .

Another research effort assessed the interactions of this compound with specific enzymes and receptors. The findings suggested that its hydroxyl and amino groups enable it to form hydrogen bonds, influencing enzyme activity and receptor binding.

Mechanism of Action

The mechanism by which 3-Amino-1-methylcyclohexanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituent positions, functional groups, and molecular properties:

Physicochemical Properties

- Solubility: Amino and hydroxyl groups enhance water solubility via hydrogen bonding. However, hydrophobic substituents (e.g., methyl or cyclohexyl) reduce solubility. For example, 3-Amino-5-methylcyclohex-2-en-1-one’s ketone group and double bond likely decrease polarity, making it less water-soluble than this compound . Branched analogs like 1-Aminomethyl-1-cyclohexanol hydrochloride may exhibit higher solubility due to the proximity of polar groups .

- Stability: Saturated cyclohexanol derivatives (e.g., this compound) are more stable under acidic/basic conditions compared to unsaturated analogs (e.g., cyclohexenones), which are prone to nucleophilic attacks at the ketone or double bond .

- Synthetic Accessibility: this compound may be synthesized via aminomethylation or Mannich reactions, similar to methods described for (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride . Cyclohexenone derivatives (e.g., 3-Amino-2-cyclohexenone) often require oxidation or condensation steps, introducing complexity .

Biological Activity

3-Amino-1-methylcyclohexanol, a chiral amino alcohol, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by an amino group and a hydroxyl group attached to a cyclohexane ring. Its structural formula can be represented as follows:

The presence of these functional groups allows the compound to engage in hydrogen bonding and ionic interactions with biomolecules, which is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's chiral nature enables selective interactions that can lead to specific biological effects. For instance, it has been shown to modulate neurotransmitter systems, which may have implications for neuropharmacology .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. In vitro studies have demonstrated that the compound can reduce lipid peroxidation and enhance cell viability under stress conditions .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It exhibits activity against certain bacterial strains, potentially making it useful in developing new antibiotics or preservatives in pharmaceutical applications .

Cardiovascular Implications

In cardiovascular research, this compound has been investigated for its role as a kinase inhibitor. It may affect pathways related to hypertension and other cardiovascular disorders, suggesting its potential as a therapeutic agent in managing these conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study evaluated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound compared to untreated controls .

- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains. The findings revealed that it inhibited the growth of specific pathogens, supporting its potential use as an antimicrobial agent.

- Cardiovascular Research : A pharmacological assessment highlighted the compound's ability to inhibit certain kinases involved in cardiovascular regulation. This suggests that it could be beneficial in treating hypertension or related disorders .

Applications in Medicine and Industry

This compound is utilized in several applications:

- Pharmaceutical Development : As a precursor in synthesizing various pharmaceutical compounds, it is particularly valuable for creating drugs targeting specific receptors or enzymes involved in disease pathways .

- Chemical Synthesis : In organic chemistry, it serves as a chiral building block for asymmetric synthesis, facilitating the development of complex organic molecules with desired stereochemistry .

Q & A

Q. What are the standard laboratory synthesis routes for 3-Amino-1-methylcyclohexanol?

A common method involves reductive amination of ketone precursors using sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol under mild conditions. For example, cyclohexanone derivatives can react with methylamine followed by reduction to yield the target compound. Purification typically employs column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) . Safety protocols for handling amines and reducing agents, such as working under inert atmospheres, should be followed .

Q. How should researchers safely handle this compound in the lab?

Key safety measures include:

- Inhalation exposure : Move to fresh air immediately; administer artificial respiration if necessary .

- Skin contact : Wash thoroughly with soap and water for 15 minutes; consult a physician if irritation persists .

- Storage : Keep in a cool, dry place away from oxidizers and acids, with containers tightly sealed to prevent moisture absorption .

Q. What analytical techniques are recommended for structural characterization?

- NMR spectroscopy : Use - and -NMR to confirm the cyclohexanol backbone and amino/methyl substituents. D₂O exchange experiments can identify NH protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₁₅NO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound analogs?

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for reductive amination compared to protic solvents .

- Catalysis : Copper(I) chloride (CuCl) can accelerate Grignard additions to cyclohexenone intermediates, improving stereoselectivity .

- Byproduct mitigation : Use scavengers like molecular sieves to absorb water in moisture-sensitive reactions .

Q. What strategies resolve contradictions in spectral data for derivatives?

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) .

- Isotopic labeling : Introduce -labeled amines to track regiochemical outcomes in complex reactions .

- Triplicate experiments : Ensure reproducibility by repeating syntheses and analyses under identical conditions .

Q. How can in silico methods predict the biological activity of this compound derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., opioid or adrenergic receptors) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, BBB permeability) using SwissADME or ADMETLab .

Q. What experimental designs validate the stereochemical purity of synthetic products?

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- Optical rotation : Compare measured [α]D values with literature data for known stereoisomers .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., hydrochloride salts) .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological assay results?

- Dose-response curves : Perform assays in triplicate (n=3) with positive controls (e.g., DAMGO for opioid receptor studies) to normalize data .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05) using software like GraphPad Prism .

- Blinding : Implement double-blind protocols to minimize bias in high-throughput screening .

Q. What methods improve reproducibility in multi-step syntheses?

- Batch documentation : Record reaction parameters (temperature, stirring rate, solvent purity) in electronic lab notebooks .

- Intermediate characterization : Validate all intermediates via LC-MS or FTIR before proceeding to subsequent steps .

- Collaborative validation : Share protocols with external labs for independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.